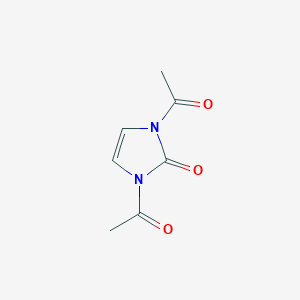

1,3-Diacetyl-4-imidazolin-2-one

描述

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a vast and vital branch of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. Nitrogen-containing heterocycles are particularly prominent, forming the core scaffolds of numerous natural products, pharmaceuticals, and agrochemicals. openmedicinalchemistryjournal.com Among these, five-membered rings with two nitrogen atoms, such as imidazoles and their derivatives, are of significant interest. nih.gov Imidazolinones, which feature a five-membered ring with two nitrogen atoms and a carbonyl group, represent an important class of these heterocycles. nih.gov The reactivity and biological activity of these scaffolds can be tuned by substitution on the nitrogen atoms. N-acylation, the introduction of an acyl group onto a nitrogen atom, is a common and powerful strategy to modify the properties of these heterocyclic systems, leading to a diverse array of functionalities and applications. nih.govorganic-chemistry.org

Academic Significance of Imidazolinone Scaffolds in Synthetic Organic Chemistry

Imidazolinone scaffolds are of considerable academic and industrial importance in synthetic organic chemistry. nih.gov Their derivatives are integral components in a wide range of biologically active molecules, including those with anti-inflammatory, antimicrobial, and antioxidant properties. ontosight.ai The development of synthetic methods to access these core structures is an active area of research, with strategies including the direct incorporation of a carbonyl group into 1,2-diamines and the diamination of olefins. mdpi.com Furthermore, imidazolinone derivatives serve as versatile building blocks and intermediates in the synthesis of more complex molecules. cymitquimica.com The N-acyl derivatives, in particular, exhibit unique reactivity as electrophiles, which has been harnessed in chemical biology for applications such as the chemical labeling of proteins and the structural analysis of RNA. nih.gov Their stability and the ability to form various derivatives enhance their utility in both research and industrial settings. cymitquimica.com

Overview of 1,3-Diacetyl-4-imidazolin-2-one: Structural Features and Research Relevance

This compound is a specific N-acylated imidazolinone derivative. Its structure consists of a five-membered imidazolinone ring with acetyl groups attached to both nitrogen atoms at positions 1 and 3. nih.gov The presence of the double bond between carbons 4 and 5 distinguishes it from the saturated imidazolidinone core.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₃ | nih.gov |

| Molecular Weight | 168.15 g/mol | nih.gov |

| IUPAC Name | 1,3-diacetylimidazol-2-one | nih.gov |

| Melting Point | 106 °C | prepchem.com |

| Calculated XLogP3 | -0.9 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Crystal Data for this compound

| Parameter | Value | Source |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | Pna2₁ | iucr.org |

| a | 8.156 (4) Å | iucr.org |

| b | 18.251 (5) Å | iucr.org |

| c | 5.172 (7) Å | iucr.org |

| Volume (V) | 769.9 (11) ų | iucr.org |

| Z | 4 | iucr.org |

| Calculated Density (Dₓ) | 1.451 Mg m⁻³ | iucr.org |

Structure

3D Structure

属性

分子式 |

C7H8N2O3 |

|---|---|

分子量 |

168.15 g/mol |

IUPAC 名称 |

1,3-diacetylimidazol-2-one |

InChI |

InChI=1S/C7H8N2O3/c1-5(10)8-3-4-9(6(2)11)7(8)12/h3-4H,1-2H3 |

InChI 键 |

LLRDKNVOXVJWPB-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)N1C=CN(C1=O)C(=O)C |

产品来源 |

United States |

Mechanistic Investigations of 1,3 Diacetyl 4 Imidazolin 2 One Reactivity and Formation Pathways

Reaction Mechanisms in the Formation of Imidazolin-2-ones from Precursors

The synthesis of the imidazolin-2-one core is a pivotal process in organic chemistry, with various proposed mechanisms depending on the starting materials and reaction conditions.

Proposed Oxetan Ring Formation in Urea-Acyloin/Diacetyl Reactions

While direct evidence for an oxetane (B1205548) intermediate in the reaction of ureas with acyloins or diacetyl to form imidazolin-2-ones is not explicitly detailed in the provided search results, the formation of cyclic intermediates is a common theme in related syntheses. For instance, in the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with C-nucleophiles, the proposed mechanism involves an initial intramolecular cyclization to form a 5-methoxyimidazolidin-2-one intermediate. nih.gov This suggests that the formation of four-membered rings like oxetanes, while perhaps not the primary pathway in all cases, is a plausible mechanistic consideration in reactions involving multifunctional carbonyl compounds and ureas.

Role of the Diacetyl Functionality in Enabling Reactivity and Transformations

The diacetyl groups attached to the nitrogen atoms of the imidazolin-2-one ring are critical in modulating the molecule's reactivity. These electron-withdrawing acetyl groups significantly influence the electron density of the imidazole (B134444) core, thereby affecting its susceptibility to nucleophilic and electrophilic attack. The preparation of 1,3-diacetyl-4-imidazolin-2-one has been achieved through the dechlorination of 1,3-diacetyl-4,5-dichloro-imidazolidin-2-one using activated zinc. prepchem.com

Theoretical and Computational Mechanistic Elucidation

Modern computational chemistry provides powerful tools for investigating reaction mechanisms, offering insights into transient intermediates and transition states that are often difficult to observe experimentally.

Density Functional Theory (DFT) Studies of Reaction Pathways and Transition States

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure, stability, and reactivity of molecules like this compound. mdpi.com DFT calculations can map out potential energy surfaces for reactions, identifying the most likely pathways and the structures of transition states. nih.govdntb.gov.ua For example, in the formation of imidazolidine-2-ones from ureas, quantum chemistry calculations have been used to rationalize the observed regioselectivity by comparing the relative energies of various intermediates. nih.gov These theoretical studies provide a molecular-level understanding of the factors controlling the reaction outcome. nih.govdntb.gov.ua

Base-Mediated Isomerization Mechanisms to Allenamide Intermediates

In the synthesis of imidazol-2-ones from propargylic ureas, a base-mediated isomerization to an allenamide intermediate has been proposed as a key step. acs.org DFT studies have supported this pathway, suggesting it is the most feasible route to the observed products. acs.org This type of isomerization highlights the versatility of the urea (B33335) functionality and the role of carefully chosen reaction conditions in directing the course of a reaction.

Ring Opening and Rearrangement Processes Involving Imidazolinone Derivatives

Imidazolinone derivatives can undergo a variety of ring-opening and rearrangement reactions, expanding their synthetic utility. For instance, 2-mercaptoimidazoline reacts with chloroacetic acid under acidic conditions to yield 3-(β-aminoethyl)-2,4-thiazolidinedione hydrochloride, demonstrating a significant structural transformation. researchgate.net Similarly, the reaction of 2-substituted 4,5-dihydroimidazoles with various diamines can lead to an equilibrium mixture of five- and six-membered rings, showcasing the dynamic nature of these heterocyclic systems. researchgate.net

Derivatization and Functionalization Strategies of 1,3 Diacetyl 4 Imidazolin 2 One

N-Alkylation and N-Acylation Reactions for Structural Diversification

The structure of 1,3-diacetyl-4-imidazolin-2-one, with acetyl groups already present on both nitrogen atoms, dictates the feasible pathways for further N-alkylation and N-acylation. The nitrogen atoms exist as part of an imide-like system, which significantly influences their reactivity.

Direct N-alkylation or further N-acylation on the nitrogen atoms of this compound is generally not a viable strategy. The lone pairs of the nitrogen atoms are delocalized through resonance with the two adjacent carbonyl groups (the ring carbonyl and the acetyl carbonyl), which greatly diminishes their nucleophilicity. Furthermore, there are no N-H protons available for deprotonation, a common prerequisite for alkylation.

Therefore, structural diversification via N-alkylation or N-acylation must be approached through a multi-step process, beginning with the selective removal of one or both acetyl groups. The hydrolysis of the N-acetyl imide bonds, likely under acidic or basic conditions, would be required to generate a free N-H group. rsc.orgresearchgate.net This deprotected imidazolinone could then serve as a substrate for subsequent reactions.

Once a free N-H is available, standard N-alkylation or N-acylation protocols can be employed. For instance, N-alkylation can be achieved using alkyl halides in the presence of a base, while N-acylation can be performed with acyl chlorides or anhydrides. prepchem.com The choice of reaction conditions would be critical to control the extent of substitution and avoid side reactions.

Selective Chemical Modification of Heterocyclic Nitrogen Atoms

Selective modification of the heterocyclic nitrogen atoms in this compound presents a significant chemical challenge due to the molecule's symmetry. The two nitrogen atoms and their respective acetyl substituents are chemically equivalent. Consequently, any reaction targeting these groups would be expected to occur at both positions simultaneously.

Achieving selective mono-functionalization would necessitate a strategy to differentiate the two nitrogen atoms. The most plausible approach involves a controlled, partial hydrolysis to remove only one of the two acetyl groups. Such a selective mono-deacylation would yield 1-acetyl-4-imidazolin-2-one, an unsymmetrical intermediate. This intermediate, possessing one N-H group and one N-acetyl group, would allow for the selective chemical modification of the free nitrogen.

Following selective deacetylation, the newly formed N-H group could be targeted for a range of modifications, including:

Selective N-Alkylation: Introduction of an alkyl group.

Selective N-Acylation: Introduction of a different acyl group, leading to an unsymmetrical 1-acyl-3-acetyl-4-imidazolin-2-one derivative.

This step-wise approach of deprotection followed by functionalization is a common strategy in the chemistry of symmetrical difunctional compounds.

Synthesis of Polymeric Precursors from this compound

This compound possesses structural features that suggest its potential as a monomer or precursor for polymerization. Two primary strategies can be envisioned: polymerization involving the C=C double bond and ring-opening polymerization (ROP).

Addition Polymerization: The endocyclic C4=C5 double bond in the imidazolinone ring could potentially participate in addition polymerization reactions. Analogous to other vinyl-containing monomers, this could proceed via radical, cationic, or anionic mechanisms to form a polymer with a polyalkane backbone and pendant diacetyl-imidazolinone rings. For example, the related compound 1,3-divinylimidazolidin-2-one (B81932) is known and suggests the feasibility of polymerizable imidazolidinone structures. researchgate.net

Ring-Opening Polymerization (ROP): The ionic ring-opening polymerization of cyclic ureas is a known method for producing new polymer systems. acs.org Although five-membered rings like that in this compound are generally less prone to ROP than larger rings due to lower ring strain, polymerization can sometimes be achieved under specific catalytic conditions. acs.orgnsf.gov The resulting polymer would feature the opened imidazolinone unit as a repeating block within the main chain. Studies on the polymerization of cyclic esters and carbonates using urea-based organocatalysts highlight the growing interest in such transformations. nih.govresearchgate.net

A different approach involves synthesizing polymers that contain the imidazolinone ring structure within their backbone. This has been achieved by reacting bisazlactones with diamines to form a polyamide, which is then cyclodehydrated to produce poly(imidazolinones). acs.org While this does not use this compound directly as a monomer, it demonstrates a synthetic route to polymers containing this heterocyclic core. acs.org

Regioselective Functionalization Techniques in Imidazolinone Chemistry

While the nitrogen atoms are protected, the C4-C5 double bond within the this compound ring is a prime site for regioselective functionalization. This bond possesses enamine-like character due to the adjacent nitrogen atoms, making it susceptible to attack by electrophiles and participation in various addition and cycloaddition reactions.

The synthesis of this compound itself involves the reductive dehalogenation of 1,3-diacetyl-4,5-dichloro-imidazolidin-2-one, which implies that addition reactions across the double bond are chemically feasible. prepchem.comresearchgate.net

Potential regioselective transformations include:

Hydrogenation: Catalytic hydrogenation would saturate the double bond to yield the corresponding 1,3-diacetylimidazolidin-2-one.

Halogenation: The addition of halogens (e.g., Cl₂, Br₂) across the double bond would regenerate the saturated dihalo-precursor.

Michael Addition: The electron-rich nature of the double bond makes it a potential Michael donor. Reactions with suitable Michael acceptors could introduce a variety of substituents at the C4 or C5 position.

Cycloaddition Reactions: The C=C bond can act as a dienophile or a dipolarophile in cycloaddition reactions. For instance, [3+2] cycloadditions with azides could potentially form triazole-fused ring systems, a reaction observed in related systems. nih.gov

The table below illustrates examples of functionalization reactions on the core imidazolinone ring, showcasing the versatility of this heterocyclic scaffold.

Table 1: Examples of Functionalization Reactions in Imidazolinone Chemistry This table presents examples from the broader class of imidazolinones to illustrate potential reaction pathways, as specific data for this compound is limited.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Intramolecular Hydroamidation | Propargylic ureas | BEMP (organocatalyst) | Imidazol-2-ones | 68-93% | nih.gov |

| Pd-Catalyzed Carboamination | N-allylureas, Aryl bromides | Pd(OAc)₂, P(t-Bu)₃ | 4-Arylmethyl-imidazolidin-2-ones | High | |

| Acid-Catalyzed Cyclization/Substitution | (2,2-Diethoxyethyl)ureas, Phenols | Trifluoroacetic acid (TFA) | 4-Aryl-imidazolidin-2-ones | Moderate-High | researchgate.net |

| Aza-Friedel-Crafts Reaction | Imidazo[1,2-a]pyridines, Aldehydes, Amines | Y(OTf)₃ | C₃-Alkylated imidazo[1,2-a]pyridines | 79-85% |

These examples, while not performed on this compound directly, provide a strong foundation for predicting its reactivity and designing synthetic routes for novel derivatives. The regioselectivity in these reactions is often high, allowing for controlled modification of the imidazolinone core. nsf.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 1,3 Diacetyl 4 Imidazolin 2 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For 1,3-Diacetyl-4-imidazolin-2-one, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide comprehensive structural information.

The ¹H NMR spectrum of this compound provides critical information about the electronic environment of the protons in the molecule. Experimental data shows a singlet at δ 2.59 ppm, which corresponds to the six protons of the two equivalent acetyl (CH₃) groups. Another singlet is observed at δ 7.06 ppm, attributed to the two equivalent olefinic protons (CH=CH) of the imidazolinone ring. This equivalence suggests a symmetrical structure.

While specific experimental ¹³C NMR data for this compound is not widely available in the cited literature, general principles of ¹³C NMR spectroscopy allow for the prediction of its spectral features. The carbon atoms of the acetyl methyl groups would be expected to resonate in the upfield region (typically 20-30 ppm). The carbonyl carbons of the acetyl groups would appear significantly downfield (around 170 ppm), as would the urea-like carbonyl carbon in the ring. The olefinic carbons of the C=C double bond would resonate in the range of 120-140 ppm.

Table 1: Experimental ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Acetyl (2 x CH₃) | 2.59 | Singlet | 6H |

| Imidazolinone ring (2 x CH) | 7.06 | Singlet | 2H |

Data sourced from IUCr Journals

Two-dimensional (2D) NMR experiments are powerful methods for establishing the connectivity of atoms within a molecule. While specific 2D NMR studies on this compound are not detailed in the available literature, the application of these techniques would be invaluable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would confirm the connectivity between adjacent protons. For a derivative of this compound with non-equivalent ring protons, COSY would show cross-peaks between these protons, establishing their vicinal relationship.

TOCSY (Total Correlation Spectroscopy) would be instrumental in identifying all protons within a spin system. In a substituted derivative, it could help to trace the entire network of coupled protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively assign the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. For instance, it would show a correlation between the acetyl methyl protons and the acetyl carbonyl carbon, as well as the nitrogen-bound ring carbons, providing definitive evidence for the placement of the acetyl groups.

While the principles of these techniques are well-established, specific experimental 2D NMR data for this compound is not present in the surveyed scientific literature. ipb.ptnih.gov

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry is a key analytical technique for determining the molecular weight and fragmentation pattern of a compound, further confirming its structure.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition. The computed exact mass of this compound (C₇H₈N₂O₃) is 168.05349212 Da. nih.gov An experimental HR-MS analysis would be expected to yield a molecular ion peak very close to this value, confirming the molecular formula. While the principle is clear, specific experimental HR-MS data for this compound is not available in the reviewed literature.

Tandem Mass Spectrometry (MSn) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to observe its breakdown products. This provides detailed structural information. Experimental mass spectrometry data for this compound shows a molecular ion peak (M⁺) at m/z 168. The major fragments are observed at m/z 126, 84 (base peak), and 43.

The fragmentation can be rationalized as follows:

The loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) from the molecular ion would result in the fragment at m/z 126.

The subsequent loss of another ketene molecule would lead to the fragment at m/z 84, which corresponds to the parent 4-imidazolin-2-one. This is observed as the most abundant fragment (base peak).

The peak at m/z 43 is characteristic of an acetyl cation ([CH₃CO]⁺).

A detailed MSn study would involve selecting each of these primary fragment ions and subjecting them to further fragmentation to confirm these proposed pathways. However, such a detailed experimental MSn analysis for this specific compound is not available in the cited literature. researchgate.net

Table 2: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 168 | 4 | [M]⁺ |

| 126 | 13 | [M - C₂H₂O]⁺ |

| 84 | 100 | [M - 2(C₂H₂O)]⁺ |

| 43 | 50 | [C₂H₃O]⁺ |

Data sourced from IUCr Journals

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically measured using a KBr pellet, displays several characteristic absorption bands.

Strong absorption bands are observed at 1732 cm⁻¹ and 1714 cm⁻¹, which are characteristic of the carbonyl (C=O) stretching vibrations of the acetyl groups and the urea-like carbonyl group within the imidazolinone ring. The presence of a band at 3130 cm⁻¹ corresponds to the C-H stretching of the olefinic protons on the ring. Other significant peaks in the fingerprint region include absorptions at 1385, 1255, 1240, 1132, 1038, 727, 715, 635, and 627 cm⁻¹, which correspond to various C-N, C-C stretching, and C-H bending vibrations.

Table 3: Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Description |

| 3130 | C-H stretch (olefinic) |

| 1732, 1714 | C=O stretch (acetyl and ring carbonyls) |

| 1385 | C-H bend |

| 1255, 1240 | C-N stretch |

| 1132, 1038 | C-C stretch and other vibrations |

| 727, 715, 635, 627 | C-H bend and other vibrations |

Data sourced from IUCr Journals

X-ray Diffraction Studies for Solid-State Structural Analysis

The crystal structure of this compound reveals an orthorhombic system, belonging to the space group Pna2₁. The unit cell parameters have been determined with high precision. The molecule adopts a specific conformation in the solid state, with the two acetyl groups exhibiting a syn configuration. While the bond lengths and angles are generally within expected ranges for such a molecule, there is a noticeable deviation from planarity. This is evidenced by the dihedral angles between the plane of the five-membered imidazolinone ring and the planes of the two acetyl groups.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

| Empirical Formula | C₇H₈N₂O₃ |

| Formula Weight | 168.15 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| Unit Cell Dimensions | |

| a | 8.156(4) Å |

| b | 18.251(5) Å |

| c | 5.172(7) Å |

| Volume | 769.9(11) ų |

| Z | 4 |

| Calculated Density | 1.451 Mg/m³ |

Data sourced from IUCr Journals nih.gov

The analysis of the crystal packing indicates the presence of intermolecular C—H···O hydrogen bonds, which play a significant role in stabilizing the crystal lattice. These interactions create a layered structure within the unit cell.

Table 2: Selected Bond Lengths of this compound

| Bond | Length (Å) |

| O1—C3 | 1.212(5) |

| O2—C6 | 1.205(5) |

| O3—C2 | 1.209(5) |

| N1—C2 | 1.391(5) |

| N1—C5 | 1.401(6) |

| N1—C3 | 1.411(5) |

| N2—C2 | 1.385(5) |

| N2—C4 | 1.393(5) |

| N2—C6 | 1.411(5) |

| C4—C5 | 1.319(6) |

Data sourced from IUCr Journals nih.gov

Table 3: Selected Bond Angles of this compound

| Atoms | Angle (°) |

| C2—N1—C5 | 111.4(4) |

| C2—N1—C3 | 122.9(4) |

| C5—N1—C3 | 125.7(4) |

| C2—N2—C4 | 111.9(3) |

| C2—N2—C6 | 123.5(4) |

| C4—N2—C6 | 124.5(4) |

| N2—C2—N1 | 104.7(4) |

| N2—C2—O3 | 127.6(4) |

| N1—C2—O3 | 127.7(4) |

| O1—C3—N1 | 120.3(4) |

| O1—C3—C1 | 121.7(5) |

| N1—C3—C1 | 118.0(4) |

| C5—C4—N2 | 105.9(4) |

| C4—C5—N1 | 106.1(4) |

| O2—C6—N2 | 120.4(4) |

| O2—C6—C7 | 121.8(4) |

| N2—C6—C7 | 117.8(4) |

Data sourced from IUCr Journals nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals (typically bonding or non-bonding) to higher energy anti-bonding orbitals. The wavelength of maximum absorption (λmax) and the intensity of the absorption are characteristic of the molecule's electronic structure.

For this compound, the presence of chromophores such as the carbon-carbon double bond (C=C) within the imidazolinone ring and the carbonyl groups (C=O) of the acetyl substituents suggests that the molecule will exhibit absorption in the UV region. The expected electronic transitions would include π → π* and n → π* transitions.

The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. These are associated with the C=C and C=O double bonds. The n → π* transitions, which are generally of lower intensity, involve the excitation of an electron from a non-bonding orbital (the lone pairs on the oxygen and nitrogen atoms) to a π* anti-bonding orbital of the carbonyl groups.

Despite a thorough search of the available literature, specific experimental UV-Vis absorption data (λmax values) for this compound could not be located. Therefore, a data table for its UV-Vis spectroscopy cannot be provided at this time. Further experimental investigation would be required to determine the precise absorption maxima and molar absorptivity of this compound and to assign the observed absorption bands to specific electronic transitions.

Computational Chemistry and Electronic Structure Studies on 1,3 Diacetyl 4 Imidazolin 2 One Systems

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, offering deep insights into chemical reactivity and stability.

Density Functional Theory (DFT) for Ground State Properties and Electronic Configuration

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govnih.gov It is particularly effective for optimizing ground-state geometries and calculating electronic properties. nih.gov In studies of related heterocyclic compounds, such as quinazolinone derivatives, DFT calculations at the B3LYP/6-31G* level have been employed to determine optimized bond lengths and angles, which show good agreement with experimental data. nih.gov

This level of theory is also used to calculate key electronic descriptors that govern reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. nih.gov For instance, DFT calculations on allyl mercaptan and its derivatives have been used to determine a suite of reactivity descriptors, including ionization potential, electron affinity, and chemical hardness, providing a comprehensive picture of their chemical behavior. nih.gov Although specific DFT data for 1,3-Diacetyl-4-imidazolin-2-one is not detailed in the available literature, the methodologies applied to similar structures provide a clear framework for how its properties would be computationally investigated.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Related Compound (Erlotinib) This table presents data for a related complex molecule to illustrate the types of parameters derived from DFT calculations.

| Parameter | Symbol | Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.37 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.98 |

| Energy Gap | Egap | 4.39 |

| Ionization Potential | IP | 6.37 |

| Electron Affinity | EA | 1.98 |

| Electronegativity | χ | 4.17 |

| Hardness | η | 2.19 |

| Softness | S | 0.22 |

| Electrophilicity | ω | 3.98 |

Source: Adapted from research on quinazolinone derivatives. nih.gov

Analysis of Electron Density Distributions and Bonding Characteristics

The distribution of electrons in a molecule dictates its shape, polarity, and how it interacts with other molecules. The Quantum Theory of Atoms in Molecules (QTAIM), also known as Atoms in Molecules (AIM), is a powerful theoretical framework for analyzing this electron density (ρ(r)). wikipedia.orguni-rostock.de QTAIM defines atoms and the bonds between them based on the topology of the electron density, which can be calculated theoretically or measured experimentally. wikipedia.org

Key features of this analysis are the critical points in the electron density, where the gradient of the density is zero. uni-rostock.de A bond critical point (BCP) located between two nuclei is indicative of a chemical interaction or bond path linking them. mdpi.comcomporgchem.com The properties at this BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the bond. For example, shared interactions like covalent bonds typically show high ρ(r) and negative ∇²ρ(r), indicating a concentration of electron density, while closed-shell interactions (e.g., hydrogen bonds, ionic bonds) show lower ρ(r) and positive ∇²ρ(r). mdpi.com This analysis allows for a precise and non-arbitrary definition of molecular structure. comporgchem.com

Intermolecular Interactions and Crystal Packing Analysis in Related Diacetyl Compounds

In the solid state, the arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. Understanding these interactions is crucial for predicting crystal properties. Computational methods like Hirshfeld surface analysis, AIM, and NBO are invaluable for dissecting these complex forces.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a graphical tool used to visualize and quantify intermolecular interactions within a crystal. The surface is generated around a molecule, and the distance from the surface to the nearest nucleus inside and outside the surface is used to create a color-mapped property called dnorm. This map highlights regions of close contact, with red spots indicating interactions that are shorter than the van der Waals radii, such as strong hydrogen bonds. nih.gov

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Imidazolidinedione Compound

| Contact Type | Contribution (Molecule A) | Contribution (Molecule B) |

| H···H | 45.0% | 40.3% |

| C···H/H···C | 34.2% | 34.7% |

| O···H/H···O | 18.2% | 18.8% |

| Other | < 2% | < 2% |

Source: Adapted from the crystal structure analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. nih.gov

Atoms in Molecules (AIM) Theory

The Atoms in Molecules (AIM) theory is not only used for intramolecular bonding but is also a powerful tool for characterizing intermolecular interactions. wikipedia.orgmdpi.com By identifying bond critical points (BCPs) between atoms of different molecules, AIM can confirm the presence and classify the nature of interactions like hydrogen bonds. mdpi.com

The topological parameters at these intermolecular BCPs are particularly insightful. According to the criteria established in the field, the values of electron density (ρ(r)) and the Laplacian of the electron density (∇²ρ(r)) at the BCP can define the interaction. For hydrogen bonds, ρ(r) typically falls within a specific range, and ∇²ρ(r) is positive, which signifies a closed-shell interaction (charge depletion along the bond path). mdpi.com Furthermore, the local kinetic (G(r)) and potential (V(r)) energy densities at the BCP can be used to estimate the interaction energy, providing a quantitative measure of its strength. mdpi.com

Table 3: Topological Parameters from AIM Analysis for Key Intermolecular Interactions in Diacetyl Platinum(II) Complexes

| Interaction | ρ(r) (e/a₀³) | ∇²ρ(r) (e/a₀⁵) | Nature of Interaction |

| C-H···O | 0.0031–0.0156 | Positive | Closed-shell (H-bond) |

| N-H···Pt | - | - | Significant Interaction |

Source: Adapted from research on diacetyl platinum(II) complexes. mdpi.com Note: Specific numerical values for N-H···Pt were not provided in the summary but were identified as significant.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.dewikipedia.org This method is exceptionally useful for analyzing charge delocalization and donor-acceptor interactions that stabilize a molecule or a molecular complex. acadpubl.eu

Applications in Polymer Chemistry and Materials Science

1,3-Diacetyl-4-imidazolin-2-one as a Monomer for Specialty Polymers

The strained double bond within the imidazolinone ring of AcIM facilitates its participation in polymerization reactions, leading to the formation of novel polymer architectures.

While direct polymerization of this compound primarily yields poly(this compound), the resulting polymer can be considered a precursor to polyvicinalamines. The repeating unit contains vicinal nitrogen atoms within the polymer backbone, which, if the acetyl groups were to be removed, would result in a polyvicinalamine structure. The polymerization of AcIM provides a pathway to polymers with a high density of nitrogen atoms, which is a key characteristic of polyvicinalamines.

The polymerization of this compound can be initiated using radical initiators. For instance, the use of 1,1'-azobis(1-cyanocyclohexane) (ACC) has been reported for the synthesis of poly(AcIM). d-nb.info The efficiency of the polymerization process in forming high molecular weight materials is a critical factor for their application. The formation of high molecular weight polyhydrazides has been achieved through low-temperature solution polycondensation in the presence of lithium chloride, which enhances the solvating power of the solvent and keeps the growing polymer chain in solution. researchgate.net This technique has been shown to yield polymers with high inherent viscosities, indicating the formation of high molecular weight chains. researchgate.net

Development of Functional Polymeric Materials

The polymers derived from this compound exhibit functional properties that are being explored for the development of advanced materials, particularly in the area of solid polymer electrolytes.

Homopolymers of this compound, referred to as poly(AcIM), have been investigated as host matrices for solid polymer electrolytes. d-nb.info When combined with lithium salts such as lithium bis(trifluoromethanesulfonimide) (LiTFSI), these materials exhibit ionic conductivity. d-nb.info The highest ionic conductivity for a poly(AcIM)/LiTFSI electrolyte was observed at a [Li]/[O] ratio of 1/3, reaching 8.5 x 10⁻⁵ S/cm at 80 °C and 1.7 x 10⁻⁶ S/cm at 30 °C. d-nb.inforesearchgate.net The ionic conductivity is influenced by the salt concentration, with the maximum value achieved at a 1:1 molar ratio of the polymer repeating unit to LiTFSI. d-nb.info

Ionic Conductivity of Poly(AcIM)/LiTFSI Electrolytes

| Temperature (°C) | Ionic Conductivity (S/cm) |

| 30 | 1.7 x 10⁻⁶ |

| 80 | 8.5 x 10⁻⁵ |

This table presents the ionic conductivity of solid polymer electrolytes composed of poly(this compound) (poly(AcIM)) and lithium bis(trifluoromethanesulfonimide) (LiTFSI) at a [Li]/[O] ratio of 1/3.

To enhance the properties of poly(AcIM)-based materials, copolymerization strategies have been employed. Copolymerizing AcIM with other monomers, such as vinylene carbonate (VC), allows for the tuning of material properties like ionic conductivity. d-nb.info For solid polymer electrolytes composed of poly(AcIM/VC) copolymers and LiTFSI, the ionic conductivity was found to increase with a higher content of VC units in the copolymer. d-nb.info The highest ionic conductivity was achieved with an AcIM/VC molar ratio of 39/61, reaching values of 7.0 x 10⁻⁴ S/cm at 80 °C and 6.7 x 10⁻⁵ S/cm at 30 °C. d-nb.inforesearchgate.net This significant improvement in ionic conductivity highlights the effectiveness of copolymerization in tailoring the functional performance of these polymeric materials. d-nb.info

Ionic Conductivity of Poly(AcIM/VC)/LiTFSI Copolymer Electrolytes

| AcIM/VC Ratio (mol%) | Temperature (°C) | Ionic Conductivity (S/cm) |

| 39/61 | 30 | 6.7 x 10⁻⁵ |

| 39/61 | 80 | 7.0 x 10⁻⁴ |

This table shows the ionic conductivity of solid polymer electrolytes based on copolymers of this compound (AcIM) and vinylene carbonate (VC) with lithium bis(trifluoromethanesulfonimide) (LiTFSI) at a [Li]/[O] ratio of 1/3.

Characterization of Polymeric Derivatives (e.g., Thermal Properties, Molecular Weight Distribution)

The characterization of polymers derived from this compound is crucial for understanding their structure-property relationships. Techniques such as gel permeation chromatography (GPC) are used to determine the molecular weight and molecular weight distribution of the polymers. ajchem-a.com

Thermal properties are another critical aspect of characterization. Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to evaluate the thermal stability and phase transitions of the polymers. For instance, the thermal degradation of new imidazoline (B1206853) derivatives has been studied, identifying different temperature domains for endothermic and exothermic processes. lew.ro The temperatures for 10% (T10) and 50% (T50) weight loss provide information on the thermal stability of the materials. lew.ro For some related copolymers, T10 values have been reported to be above 440 °C, indicating excellent thermal stability. researchgate.net The glass transition temperature (Tg), a key parameter for amorphous polymers, can be determined by DSC. For some polyoxadiazole polymers, which can be derived from related hydrazide precursors, Tg values have been recorded in the range of 195–215 °C. core.ac.uk

Role in Advanced Organic Synthesis Beyond Polymerization

Precursor in Complex Heterocyclic Molecule Synthesis

The primary role of 1,3-diacetyl-4-imidazolin-2-one as a precursor in complex heterocyclic synthesis is demonstrated through its participation in cycloaddition reactions. researchgate.net It functions as a potent dienophile in [4+2] cycloadditions (Diels-Alder reactions) and as a partner in photochemical [2+2] cycloadditions, providing access to a variety of bicyclic and polycyclic urea (B33335) derivatives. researchgate.netresearchgate.net

In thermal Diels-Alder reactions, this compound reacts with dienes to form bicyclic ureas. researchgate.net These adducts are valuable intermediates for further synthetic elaborations. For instance, its reaction with benzo[c]thiophene (B1209120) is a key step in the synthesis of vicinal tetraamines, which are of interest as rigid molecular scaffolds. researchgate.net While it undergoes thermal cycloadditions with a limited number of dienes, its utility is significantly expanded through photochemical reactions. researchgate.net

Under photochemical conditions, this compound readily undergoes [2+2] cycloadditions with various alkenes. researchgate.net These reactions are synthetically valuable as they allow for the construction of strained cyclobutane (B1203170) rings fused to the imidazolidinone core. Such structures are challenging to synthesize through other methods and can serve as precursors to other complex molecules through subsequent ring-opening or rearrangement reactions.

The table below summarizes the types of cycloaddition reactions this compound participates in, leading to complex heterocyclic structures.

| Reaction Type | Reactant Partner | Product Class | Significance |

| Thermal [4+2] Cycloaddition | Dienes (e.g., Benzo[c]thiophene) | Bicyclic Ureas | Precursors to polycyclic nitrogen heterocycles and molecular scaffolds. researchgate.net |

| Photochemical [2+2] Cycloaddition | Alkenes | Fused Cyclobutane-Urea Systems | Access to strained ring systems for further synthetic diversification. researchgate.net |

Intermediate in the Construction of Diverse Nitrogen-Containing Ring Systems

The utility of this compound as an intermediate is centered on its ability to build diverse, nitrogen-containing ring systems through cycloaddition. The resulting bicyclic adducts serve as foundational structures that can be further modified to create a variety of complex nitrogenous compounds.

The Diels-Alder reaction, a cornerstone of synthetic chemistry for forming six-membered rings, is a prime example of its application. nih.govresearchgate.net When this compound acts as the dienophile, it introduces a di-acylated urea bridge into the newly formed six-membered ring. This bicyclic urea framework is a key feature in the synthetic routes toward polycyclic guanidines, such as those found in the batzelladine and merobatzelladine families of marine alkaloids. nih.gov

The photochemical [2+2] cycloadditions also expand the diversity of accessible nitrogen-containing rings. The fusion of a cyclobutane ring creates a bicyclo[3.2.0]heptane-like core containing the urea moiety. These strained systems are intermediates for synthesizing other ring structures via strain-releasing transformations. nih.gov

The general schemes for these transformations are outlined below:

[4+2] Cycloaddition:

this compound + Diene → Bicyclic Urea Adduct

[2+2] Photocycloaddition:

this compound + Alkene --(hν)--> Fused Cyclobutane-Urea Adduct

These reactions underscore the role of the title compound as a building block for introducing a protected, cyclic urea functionality into a larger, more complex molecular framework.

常见问题

Q. What are the established synthetic routes for 1,3-Diacetyl-4-imidazolin-2-one, and how do reaction conditions influence yield and purity?

A common method involves multicomponent reactions using isocyanides, benzylamine, and acetone in methanol with MgSO₄ as a desiccant. The reaction is monitored via ¹H NMR for completion, followed by extraction with dichloromethane (DCM) and purification via column chromatography on Al₂O₃ with an EtOAc:MeOH gradient . Alternative approaches include regioselective one-pot syntheses starting from (vinylimino)phosphoranes, which optimize regiochemistry under mild conditions . Yield optimization requires precise stoichiometry (e.g., 1.5–2.0 equivalents of reagents) and controlled solvent polarity.

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry and hydrogen-bonding interactions, as demonstrated for structurally related imidazolinones . Complementary techniques include:

- ¹H/¹³C NMR to verify acetyl group resonance (δ ~2.1–2.5 ppm for CH₃CO) .

- FT-IR for carbonyl stretching vibrations (C=O at ~1700–1750 cm⁻¹) .

- High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While specific safety data for this compound are limited, structurally similar imidazolinones require:

- Use of PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.

- Work under a fume hood to prevent inhalation of fine particulates.

- Storage in airtight containers away from moisture, as imidazolinones may hydrolyze under acidic/basic conditions .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound in multicomponent reactions?

Density functional theory (DFT) calculations can model transition states to predict regioselectivity in cyclization reactions. For example, the energy barriers for competing pathways (e.g., 5- vs. 6-membered ring formation) can be compared to rationalize observed product distributions . Molecular electrostatic potential (MESP) maps further clarify nucleophilic/electrophilic sites on the imidazolinone core .

Q. What contradictions exist in spectroscopic data for imidazolinone derivatives, and how can they be resolved?

Discrepancies in carbonyl IR stretches (e.g., shifts due to conjugation with acetyl groups) may arise from solvent polarity or crystal packing effects. For example, X-ray structures reveal intermolecular hydrogen bonding that red-shifts C=O vibrations in solid-state IR . Cross-validation with solution-state NMR and computational vibrational analysis is recommended .

Q. How does this compound function in polymer electrolyte systems, and what parameters govern its ionic conductivity?

When polymerized, this compound forms solid polymer electrolytes with lithium salts. Key factors include:

- Glass transition temperature (Tg): Lower Tg enhances segmental mobility for ion transport.

- Dielectric constant: Acetyl groups improve salt dissociation, increasing ionic conductivity (~10⁻⁴ S/cm at 25°C) .

- Thermal stability: Thermogravimetric analysis (TGA) shows stability up to 200°C, critical for battery applications .

Q. What strategies optimize the functionalization of this compound for bioactive molecule synthesis?

- Azo coupling: Reaction with diazonium salts introduces aryl groups at the 2-position, enhancing π-conjugation for photophysical studies .

- Nucleophilic substitution: Replacement of acetyl groups with amines or thiols under basic conditions .

- Cross-coupling: Suzuki-Miyaura reactions to attach heteroaromatic rings for medicinal chemistry applications .

Methodological Considerations

Q. How should researchers design experiments to resolve conflicting data on imidazolinone reaction mechanisms?

- Kinetic studies: Monitor reaction progress via in-situ IR or NMR to identify intermediates.

- Isotopic labeling: Use ¹⁵N or ¹³C isotopes to trace atom migration during rearrangements .

- Control experiments: Test alternative pathways (e.g., radical vs. ionic mechanisms) using radical scavengers or ionic inhibitors .

Q. What are the best practices for scaling up imidazolinone synthesis without compromising purity?

- Continuous flow chemistry: Enhances heat/mass transfer and reduces side reactions in exothermic steps .

- Green solvents: Replace DCM with cyclopentyl methyl ether (CPME) for safer large-scale extractions .

- Crystallization optimization: Use anti-solvent precipitation with n-hexane to improve yield and polymorph control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。